

X-ray crystallographic confirmation of 3-Isopropoxy-5-trifluoromethylphenylboronic acid derivatives

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Compound of Interest

Compound Name: 3-Isopropoxy-5-trifluoromethylphenylboronic acid

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A Comparative Guide to the X-ray Crystallographic Confirmation of Phenylboronic Acid Derivatives

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of chemical compounds is paramount for predicting their reactivity, designing new catalysts, and developing novel therapeutic agents. X-ray crystallography stands as the gold standard for elucidating these structures at an atomic level. This guide provides a comparative analysis of the X-ray crystallographic data of various substituted phenylboronic acids, offering insights into the structural effects of different functional groups, with a conceptual focus on derivatives like **3-Isopropoxy-5-trifluoromethylphenylboronic acid**. While specific crystallographic data for **3-Isopropoxy-5-trifluoromethylphenylboronic acid** is not publicly available, this guide leverages data from structurally related compounds to infer potential structural characteristics and compares them with alternative boronic acid derivatives.

Performance Comparison of Substituted Phenylboronic Acids

The electronic and steric properties of substituents on the phenyl ring significantly influence the crystal packing, intermolecular interactions, and ultimately, the reactivity of phenylboronic acids.

The interplay of groups like isopropoxy and trifluoromethyl can be expected to introduce specific conformational preferences and intermolecular hydrogen bonding patterns.

Quantitative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of substituted phenylboronic acids, providing a basis for understanding the structural impact of various functional groups.

Parameter	3,5-Bis(trifluoromethyl) phenylboronic acid	4-(Trifluoromethoxy) phenylboronic acid	2-Bromo-5-pyridylboronic acid
Chemical Formula	C ₈ H ₅ BF ₆ O ₂	C ₇ H ₆ BF ₃ O ₃	C ₅ H ₅ BBrNO ₂
Molecular Weight	257.93 g/mol	205.93 g/mol	201.83 g/mol
Crystal System	Not specified in search results	Orthorhombic	Monoclinic
Space Group	Not specified in search results	Pnma	P2 ₁ /c
Unit Cell Dimensions	Not specified in search results	a = 14.733(3) Å, b = 7.429(2) Å, c = 7.378(2) Å	a = 11.138(2) Å, b = 7.642(2) Å, c = 8.513(2) Å, β = 109.43(3)°
Key Structural Features	Contains two electron-withdrawing trifluoromethyl groups.	Forms hydrogen-bonded dimers in the solid state. [1]	Exhibits intermolecular hydrogen bonding.
Applications	Suzuki-Miyaura coupling, synthesis of bioactive molecules.	Suzuki-Miyaura coupling, antibacterial agent studies. [1]	Suzuki-Miyaura coupling.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for reproducing and validating crystallographic data.

Single-Crystal X-ray Diffraction Analysis

The determination of the molecular structure of phenylboronic acid derivatives is typically achieved through single-crystal X-ray diffraction.

1. Crystal Growth:

- High-quality single crystals are essential for successful X-ray diffraction analysis.^[2]
- A common method is the slow evaporation of a saturated solution of the boronic acid derivative in a suitable solvent (e.g., acetone, toluene, or a mixture of solvents).^{[1][2]}
- For instance, single crystals of (trifluoromethoxy)phenylboronic acids have been prepared by crystallization from acetone and toluene solutions, with a drop of water added to remove any concomitant boroxines.^[1]

2. Data Collection:

- A suitable single crystal is mounted on a diffractometer.
- The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.^[2]
- A monochromatic X-ray beam (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$) is directed at the crystal.^{[1][2]}
- As the crystal is rotated, a series of diffraction patterns are collected on a detector.^[2]

3. Structure Solution and Refinement:

- The collected diffraction data is processed to determine the unit cell dimensions and space group.
- The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.^[1]
- The structural model is then refined against the experimental data to improve the accuracy of atomic coordinates, bond lengths, and angles.^[1]

Key Applications and Alternatives

Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.^{[3][4]} The trifluoromethyl group, as seen in 3-(trifluoromethyl)phenylboronic acid, can enhance the biological activity and lipophilicity of molecules, making these derivatives valuable in medicinal chemistry.^[5]

Alternatives to Boronic Acids

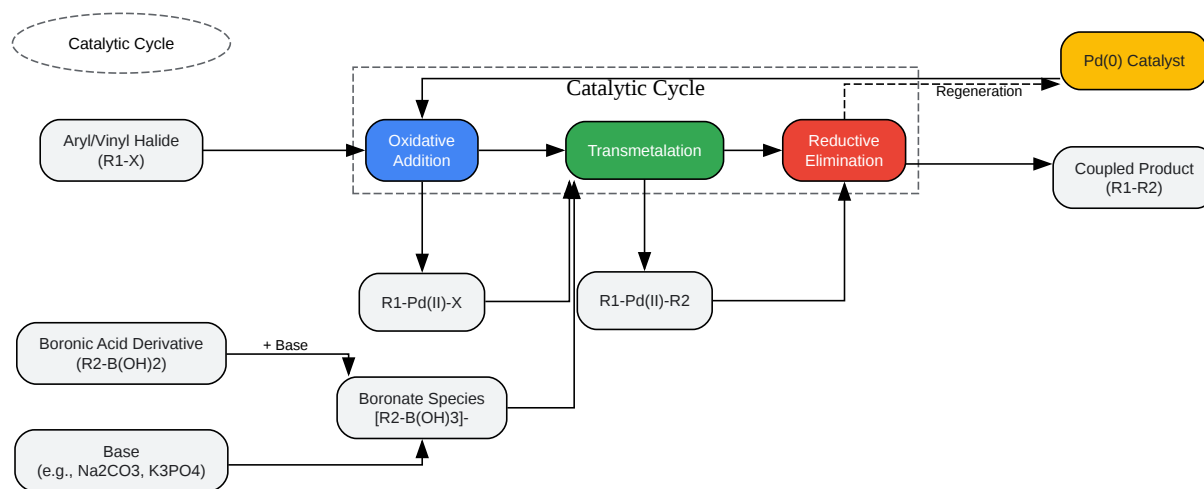
While boronic acids are widely used, several alternatives offer advantages in specific contexts:

- **Organotrifluoroborates:** These potassium salts ($R-BF_3K$) are often more stable than the corresponding boronic acids and can be used in a wider range of reaction conditions.^[6]
- **Boronate Esters:** Esters, such as pinacol esters, are also generally more stable than boronic acids and are particularly useful for the coupling of unstable substrates.^[7]
- **MIDA Boronates:** N-methyliminodiacetic acid (MIDA) boronates provide a stable, crystalline platform for the slow release of the active boronic acid under reaction conditions, enabling iterative cross-coupling reactions.

The choice of boron reagent often depends on the specific substrates, desired reaction conditions, and the stability of the boronic acid moiety.^[7]

Visualizing Reaction Pathways

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, a primary application for the title class of compounds.



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Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.

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